6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate
Descripción
6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate is a synthetic tetrahydroisoquinoline derivative characterized by a 4-fluorobenzyloxy substituent at the 6-position of the isoquinoline core. The trifluoroacetate counterion enhances solubility and stability, a common strategy in pharmaceutical salt formulations.
Structural modifications at the 6-position, such as this substitution, are critical for modulating receptor affinity and selectivity .
Propiedades
IUPAC Name |
6-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO.C2HF3O2/c17-15-4-1-12(2-5-15)11-19-16-6-3-14-10-18-8-7-13(14)9-16;3-2(4,5)1(6)7/h1-6,9,18H,7-8,10-11H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQDGGIBSBHFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, which can be achieved through Pictet-Spengler cyclization. This involves the condensation of an arylamine with an aldehyde or ketone, followed by cyclization under acidic conditions.
The next step involves the introduction of the 4-fluorobenzyl group. This can be achieved through nucleophilic substitution reactions, where the tetrahydroisoquinoline is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Finally, the trifluoroacetate moiety is introduced through esterification. The compound is reacted with trifluoroacetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or sulfuric acid.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit histone deacetylases, affecting gene expression and cell proliferation.
Comparación Con Compuestos Similares
(6-(3,4,5-Trimethoxyphenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl)2,2,2-trifluoroacetate (Compound 6)
Key Differences :
- Substituent : The target compound features a 4-fluorobenzyloxy group, while Compound 6 incorporates a 3,4,5-trimethoxyphenyl moiety. Methoxy groups enhance lipophilicity and may influence DNA intercalation (common in antitumor agents), whereas the fluorine atom improves metabolic resistance .
- Core Structure: Compound 6 contains a fused [1,4]dioxino ring system, absent in the target compound. This modification alters conformational flexibility and binding interactions.
(S)-6-[(2,2-Diphenylethyl)amino]-6-oxo-5-[(S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido]hexan-1-aminium 2,2,2-Trifluoroacetate (CP0851076)
Key Differences :
- Functionalization: CP0851076 features a diphenylethylamino side chain and a 4-oxo-4-phenylbutanoyl group, enabling dual-targeting mechanisms. The target compound lacks these extended substituents, suggesting a simpler pharmacophore.
- Bioactivity : CP0851076 exhibits an EC50 of 1230.27 nM , though its specific target is unspecified. The target compound’s activity remains unreported but may differ due to structural simplicity .
Physicochemical and Bioactivity Comparison
Critical Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzyloxy group (target) may enhance stability but reduce π-π stacking compared to Compound 6’s methoxy groups.
- Salt Formation : All three compounds use trifluoroacetate counterions, improving aqueous solubility for in vitro assays .
Research Findings and Implications
- Antitumor Potential: Compound 6’s trimethoxyphenyl group is structurally analogous to combretastatin A-4 (a microtubule disruptor), suggesting possible antitumor mechanisms. The target compound’s fluorinated substituent may favor blood-brain barrier penetration for CNS applications .
- Metabolic Stability: Fluorination in the target compound likely reduces oxidative metabolism compared to non-halogenated analogs, extending half-life .
- Synthetic Complexity : CP0851076’s multi-step synthesis contrasts with the target compound’s simpler route, highlighting trade-offs between structural complexity and scalability .
Actividad Biológica
The compound 6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate is a derivative of tetrahydroisoquinoline (THIQ), a scaffold known for its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate can be represented as follows:
This compound exhibits unique properties due to the presence of the trifluoroacetate group and the fluorobenzyl moiety, which may enhance its pharmacological profile.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of THIQ derivatives. A comparative analysis involving various THIQ-based compounds demonstrated promising activity against human coronaviruses (HCoV-229E and HCoV-OC43). The synthesized THIQ derivatives showed lower cytotoxicity compared to traditional antiviral agents like chloroquine and hydroxychloroquine, suggesting a favorable therapeutic index .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Avir-1 | 280 ± 12 | 4.67 |
| Avir-8 | 515 ± 22 | 7.75 |
| Chloroquine | 60 ± 3 | 10.00 |
| Hydroxychloroquine | 66 ± 3 | 8.25 |
Anti-inflammatory Activity
The compound has been investigated for its role in modulating inflammatory pathways. Specifically, it has been shown to act as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is crucial in the regulation of Th17 cells implicated in autoimmune diseases. In mouse models of rheumatoid arthritis, the compound exhibited significant therapeutic effects with minimal adverse effects .
The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes:
- RORγt Modulation : The compound's ability to inhibit RORγt can reduce Th17 cell differentiation, thereby mitigating inflammatory responses associated with autoimmune disorders.
- Antiviral Mechanism : The antiviral efficacy may stem from interference with viral replication processes or modulation of host immune responses.
Study on Efficacy Against Psoriasis
In a study focusing on psoriasis treatment using THIQ derivatives similar to our compound, researchers found that lower doses effectively reduced psoriatic lesions in murine models. The results indicated that these compounds could serve as potential therapeutic agents for skin disorders linked to Th17 cell activity .
Evaluation in Rheumatoid Arthritis Models
In another significant study, compounds structurally related to 6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline were tested in models of rheumatoid arthritis. The findings revealed that these compounds not only reduced inflammation but also improved joint function without causing toxicity over prolonged administration periods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
